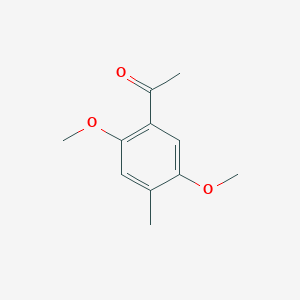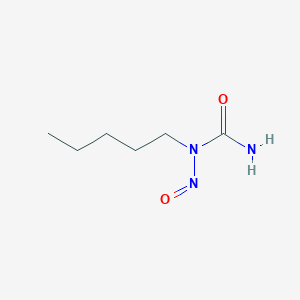
1-Amyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amyl-1-nitrosourea (ANU) is a chemical compound that belongs to the family of nitrosoureas. It is a potent mutagen and carcinogen that is widely used in scientific research for its ability to induce DNA damage and mutations in cells. ANU has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer research.
Mécanisme D'action
1-Amyl-1-nitrosourea is a potent alkylating agent that reacts with DNA to form covalent bonds. The reaction between 1-Amyl-1-nitrosourea and DNA results in the formation of DNA adducts, which can cause DNA damage and mutations. 1-Amyl-1-nitrosourea can also induce cell death by triggering apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
1-Amyl-1-nitrosourea has been shown to induce a wide range of biochemical and physiological effects in cells. It can cause DNA damage, mutations, and chromosomal aberrations. 1-Amyl-1-nitrosourea can also induce oxidative stress, inflammation, and alterations in cellular signaling pathways. 1-Amyl-1-nitrosourea has been linked to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amyl-1-nitrosourea is a potent mutagen and carcinogen that is widely used in scientific research. Its ability to induce DNA damage and mutations in cells makes it a valuable tool for studying the mechanisms of cancer development and progression. However, 1-Amyl-1-nitrosourea has several limitations for lab experiments. It is highly reactive and unstable, which makes it difficult to handle and store. 1-Amyl-1-nitrosourea is also toxic and can pose a risk to researchers who handle it.
Orientations Futures
1-Amyl-1-nitrosourea has potential applications in cancer research and therapy. Future studies could focus on the development of new 1-Amyl-1-nitrosourea derivatives that are less toxic and more stable. 1-Amyl-1-nitrosourea could also be used in combination with other cancer treatments to enhance their efficacy. Additionally, 1-Amyl-1-nitrosourea could be used to create animal models of other diseases for the development of new therapies and treatments.
Méthodes De Synthèse
1-Amyl-1-nitrosourea can be synthesized by the reaction of nitrous acid with amyl alcohol. The reaction yields a yellowish liquid that is highly reactive and unstable. 1-Amyl-1-nitrosourea is usually stored in a dark and cool place to prevent decomposition and degradation.
Applications De Recherche Scientifique
1-Amyl-1-nitrosourea is commonly used in scientific research to induce DNA damage and mutations in cells. It is often used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. 1-Amyl-1-nitrosourea is also used to create animal models of cancer for the development of new cancer therapies and treatments.
Propriétés
Numéro CAS |
10589-74-9 |
|---|---|
Nom du produit |
1-Amyl-1-nitrosourea |
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
1-nitroso-1-pentylurea |
InChI |
InChI=1S/C6H13N3O2/c1-2-3-4-5-9(8-11)6(7)10/h2-5H2,1H3,(H2,7,10) |
Clé InChI |
YYTNAQDGJQPZFU-UHFFFAOYSA-N |
SMILES |
CCCCCN(C(=O)N)N=O |
SMILES canonique |
CCCCCN(C(=O)N)N=O |
Autres numéros CAS |
10589-74-9 |
Synonymes |
1-amyl-1-nitrosourea N-pentyl-N-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



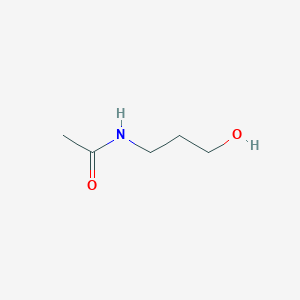
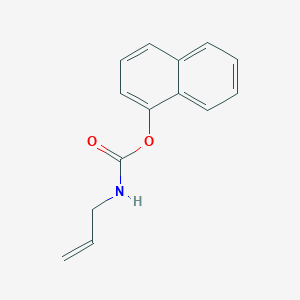
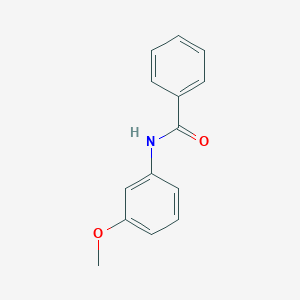

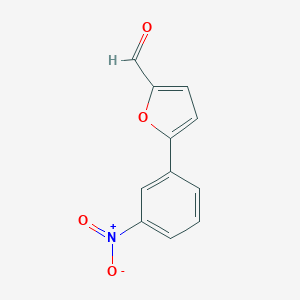
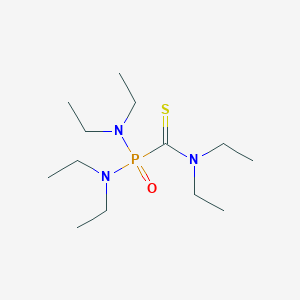

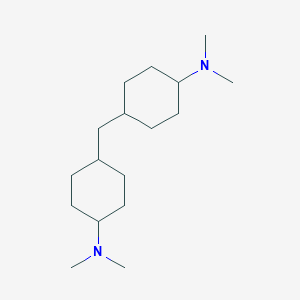
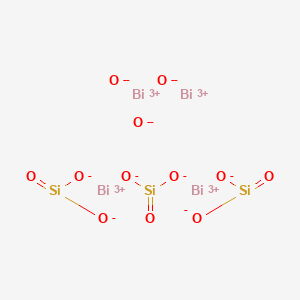
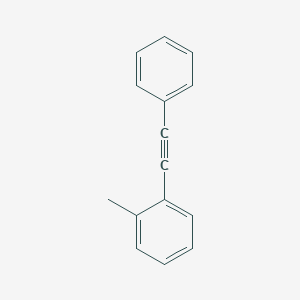
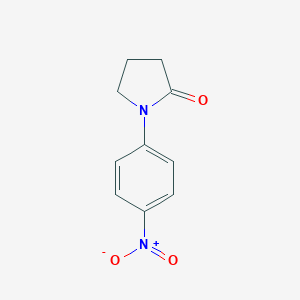
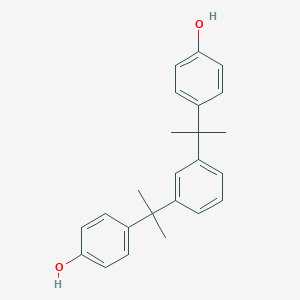
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
